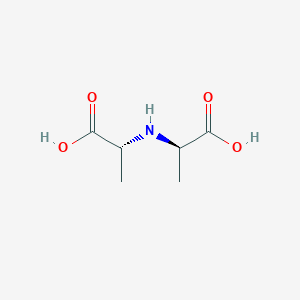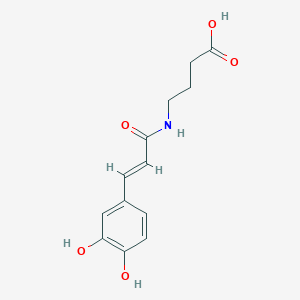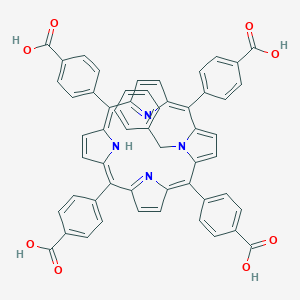
N-Acetil-5-hidroxitriptamina
Descripción general
Descripción
N-Acetyl-5-hydroxytryptamine (5-HTP) is an important intermediate in the biosynthesis of serotonin, a neurotransmitter involved in numerous physiological processes such as appetite, anxiety, and sleep. 5-HTP is a naturally occurring compound found in the seeds of Griffonia simplicifolia, a plant native to West and Central Africa. It is also commercially available as a dietary supplement for many different uses, including the treatment of depression, anxiety, and other mental health disorders.
Aplicaciones Científicas De Investigación
Factor Neurotrófico
La N-acetilserotonina actúa como un factor neurotrófico . Contribuye a la supervivencia, proliferación y diferenciación neuronal, como la dendritogénesis y la axogénesis . Sus procesos son similares a los provocados por el factor de crecimiento nervioso, el factor neurotrófico derivado del cerebro, la neurotrofina-3 y la neurotrofina-4/5 .
Precursor de la Melatonina
La N-acetilserotonina actúa como un precursor de la melatonina en la vía metabólica del triptófano . La biosíntesis de la melatonina en la glándula pineal comienza con el triptófano e involucra cuatro pasos enzimáticos secuenciales para producir 5-hidroxitriptófano, N-acetilserotonina, 5-hidroxitriptamina (serotonina) y N-acetiltriptamina (melatonina) .
Neuroprotección
La N-acetilserotonina tiene propiedades neuroprotectoras que se logran mediante la eliminación de radicales libres . Esta indolamina tiene acciones apoptóticas y antiinflamatorias en regiones cerebrales específicas similares a las ejercidas por los factores neurotróficos .
Regulación de los Ritmos Circadianos
La N-acetilserotonina es una hormona que sincroniza el ambiente interno con el fotoperíodo . Se sintetiza en la glándula pineal y depende en gran medida del reloj circadiano endógeno ubicado en el núcleo supraquiasmático y la exposición de la retina a diferentes intensidades de luz
Mecanismo De Acción
Target of Action
N-Acetyl-5-hydroxytryptamine, also known as N-acetylserotonin, primarily targets the TrkB receptor . This receptor is part of the neurotrophin receptor family and plays a crucial role in neuronal survival, differentiation, and synaptic plasticity .
Mode of Action
N-acetylserotonin interacts with its target, the TrkB receptor, by activating it . This activation triggers a series of intracellular signaling cascades that lead to various physiological responses . .
Biochemical Pathways
N-acetylserotonin is a precursor of melatonin, a hormone that regulates sleep and wake cycles . It is synthesized from serotonin through the action of the enzyme aralkylamine N-acetyltransferase . It is then converted to melatonin by acetylserotonin O-methyltransferase . This process is part of the tryptophan metabolism pathway .
Pharmacokinetics
It is known that the compound can be taken up by the body from the growth medium . More research is needed to fully understand the ADME properties of N-acetylserotonin and their impact on its bioavailability.
Result of Action
N-acetylserotonin has several effects at the molecular and cellular levels. It has been reported to have antioxidant and anti-aging actions . It also has a protective effect against β-amyloid-induced neurotoxicity , which is a key factor in the development of Alzheimer’s disease.
Action Environment
The action of N-acetylserotonin is influenced by environmental factors such as light exposure. It is synthesized in the pineal gland and its production greatly depends on the endogenous circadian clock located in the suprachiasmatic nucleus and the retina’s exposure to different light intensities . This synchronization with the photoperiod suggests that the efficacy and stability of N-acetylserotonin could be influenced by environmental light conditions .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N-Acetyl-5-hydroxytryptamine interacts with various enzymes, proteins, and other biomolecules. It is synthesized from the essential amino acid tryptophan . The synthesis of N-Acetyl-5-hydroxytryptamine involves key enzymes such as Tryptophan Hydroxylase (TPH) and Aromatic Amino Acid Decarboxylase (AADC) . These interactions are crucial for the biosynthesis of serotonin and melatonin .
Cellular Effects
N-Acetyl-5-hydroxytryptamine has significant effects on various types of cells and cellular processes. It contributes to neuronal survival, proliferation, and differentiation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have antioxidant and antiaging actions, and it helps maintain the optimal fluidity of biological membranes .
Molecular Mechanism
At the molecular level, N-Acetyl-5-hydroxytryptamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to activate the TrkB receptor , which plays a key role in the nervous system.
Temporal Effects in Laboratory Settings
The effects of N-Acetyl-5-hydroxytryptamine change over time in laboratory settings. It has been observed that the levels of N-Acetyl-5-hydroxytryptamine can affect the levels of a number of reactive oxygen species (ROS) metabolites . Moreover, its levels decreased under salt stress in plants .
Metabolic Pathways
N-Acetyl-5-hydroxytryptamine is involved in several metabolic pathways. It is a part of the melatonin synthesis pathway, which starts from tryptophan . This pathway involves several enzymes and cofactors, including TPH and AADC .
Subcellular Localization
The subcellular localization of N-Acetyl-5-hydroxytryptamine is an important aspect of its activity and function. It has been found that the proteins encoded by the serotonin N-acetyltransferase genes (SNAT1/2), which are involved in the biosynthesis of melatonin, are localized in the chloroplasts .
Propiedades
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)13-5-4-9-7-14-12-3-2-10(16)6-11(9)12/h2-3,6-7,14,16H,4-5H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAWJSIDNICKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153106 | |
| Record name | N-Acetylserotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylserotonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500457 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1210-83-9 | |
| Record name | N-Acetylserotonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylserotonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-acetylserotonin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04275 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetylserotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLSEROTONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4TO3C82WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylserotonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide](/img/structure/B22370.png)
![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide](/img/structure/B22371.png)

![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)


